7-Oxocholest-5-en-3-yl benzoate

Description

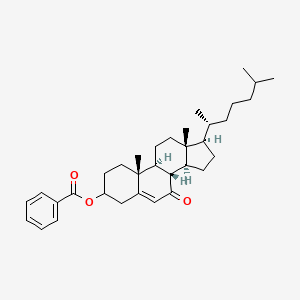

7-Oxocholest-5-en-3-yl benzoate is a steroidal ester derivative characterized by a cholestane backbone modified with a keto group at position 7 and a benzoyloxy group at position 3. The compound combines the lipophilic steroidal framework with the aromatic benzoate moiety, which may influence its physicochemical properties and biological interactions. While direct studies on this compound are sparse in the provided evidence, its structure can be inferred from analogous steroidal benzoates, such as 7-oxocholest-5-en-3-yl acetate . The benzoate group is introduced via esterification of the sterol’s hydroxyl group with benzoyl chloride, a common method for synthesizing aromatic esters .

Properties

Molecular Formula |

C34H48O3 |

|---|---|

Molecular Weight |

504.7 g/mol |

IUPAC Name |

[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate |

InChI |

InChI=1S/C34H48O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-29,31H,9-11,14-20H2,1-5H3/t23-,26?,27-,28+,29+,31+,33+,34-/m1/s1 |

InChI Key |

CSZVQZAYIQQOMB-ICJVFHIZSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxocholest-5-en-3-yl benzoate typically involves the esterification of cholesterol with benzoic acid, followed by oxidation at the seventh position. The reaction conditions often include the use of a strong acid catalyst for the esterification process and an oxidizing agent for the ketone formation. For instance, the esterification can be carried out using sulfuric acid or hydrochloric acid as a catalyst, while the oxidation can be achieved using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production. The choice of solvents, catalysts, and oxidizing agents is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

7-Oxocholest-5-en-3-yl benzoate undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur at different positions on the steroid backbone.

Reduction: The ketone group at the seventh position can be reduced to a hydroxyl group.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Oxidation: Formation of diketones or hydroxylated derivatives.

Reduction: Formation of 7-hydroxycholest-5-en-3-yl benzoate.

Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

7-Oxocholest-5-en-3-yl benzoate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other steroid derivatives.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 7-Oxocholest-5-en-3-yl benzoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Benzoate Derivatives

Steroidal Benzoates and Derivatives

Steroidal benzoates, such as 1-oxo-2,3-dihydro-1H-inden-4-yl benzoate, share structural complexity but lack the cholestane backbone . The 7-oxo group in this compound may enhance electrophilicity at position 7, enabling nucleophilic reactions uncommon in simpler benzoates. This reactivity contrasts with stable alkyl benzoates like isopropyl benzoate (CAS 939-48-0), which resist hydrolysis under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.